molecular formula C20H21N3O3 B2601242 N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide CAS No. 894029-16-4

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide

Cat. No. B2601242
CAS RN: 894029-16-4
M. Wt: 351.406
InChI Key: HOVJAHDKUOXOLD-UHFFFAOYSA-N
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Description

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide, also known as MPIC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPIC belongs to the class of indoline-2-carboxamides and has been studied for its ability to modulate the activity of certain proteins and enzymes.

Scientific Research Applications

1. Structural Analysis and Conformational Studies

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide and its analogs have been subject to various structural and conformational studies. For instance, the crystal structure and molecular conformation of a similar compound, solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, was studied using X-ray analysis and AM1 molecular orbital methods. The findings revealed an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety, signifying the compound's potential as an antineoplastic agent (Banerjee et al., 2002).

2. Polymorphic Modifications and Diuretic Properties

Research has also explored the polymorphic modifications of compounds structurally similar to N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide. For instance, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide showed strong diuretic properties, indicating potential as a new hypertension remedy. Two polymorphic modifications were observed, demonstrating differences in crystal packing and suggesting a diverse range of biological activities (Shishkina et al., 2018).

3. Synthesis and Chemical Modification for Analgesic Activity

The chemical modification and analgesic activity of related compounds have been a focal point of research. For example, a study on N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, a urea-based TRPV1 antagonist, led to the design and synthesis of novel analogs with improved pharmacological profiles. These analogs offer insights into the structural-activity relationship and potential therapeutic applications (Nie et al., 2020).

properties

IUPAC Name

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-26-17-8-6-16(7-9-17)23-13-15(12-19(23)24)21-20(25)22-11-10-14-4-2-3-5-18(14)22/h2-9,15H,10-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVJAHDKUOXOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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